molecular formula C18H13BrN2OS2 B2601227 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-71-2

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2601227
CAS No.: 872197-71-2
M. Wt: 417.34
InChI Key: ZAZYFFSLMMAXSB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylsulfanylbenzaldehyde with 2-amino-4-bromopyrimidine in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with 4-hydroxycoumarin under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable pharmacological properties.

    Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and anti-inflammatory activities.

    Thieno[2,3-d]pyrimidines: Investigated for their antimicrobial and analgesic properties.

Uniqueness

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the 4-methylsulfanylphenyl group, which may enhance its pharmacological activity and selectivity. The combination of the chromeno and pyrimidine rings also contributes to its distinct chemical and biological properties.

Biological Activity

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chromeno-pyrimidine core with a bromine atom and a methylsulfanyl substituent, which may influence its interaction with biological targets. The structural formula is represented as follows:

C14H12BrN3S2\text{C}_{14}\text{H}_{12}\text{BrN}_3\text{S}_2

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound demonstrated activity against HT-29 (colorectal), A-549 (lung), and HCT-116 (colon) cancer cell lines.
  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate potency.
Cell Line IC50 (µM) Mechanism of Action
HT-2915.0Induction of apoptosis
A-54912.5Cell cycle arrest
HCT-11618.0Inhibition of proliferation

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction: Flow cytometric analysis revealed that treatment with the compound increased apoptosis rates significantly in HT-29 cells, suggesting that it may activate intrinsic apoptotic pathways.
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the S phase, which is critical for halting cancer cell proliferation.
  • Protein Expression Modulation: Studies indicated that the compound upregulates pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound appears to correlate with its biological activity. The bromine atom and the methylsulfanyl group are crucial for enhancing lipophilicity and improving binding affinity to target proteins.

Comparative Analysis

A comparative analysis with similar compounds has been conducted to elucidate the SAR:

Compound IC50 (µM) Key Functional Groups
This compound15.0Bromine, Methylsulfanyl
Compound A20.0Chlorine, Methyl
Compound B12.0Iodine, Ethyl

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on HT-29 Cells: A study demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Xenograft Models: In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor growth without significant toxicity.

Properties

CAS No.

872197-71-2

Molecular Formula

C18H13BrN2OS2

Molecular Weight

417.34

IUPAC Name

7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

ZAZYFFSLMMAXSB-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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